molecular formula C20H22N2O2S2 B2494778 4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 893994-75-7

4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

Cat. No. B2494778
CAS RN: 893994-75-7
M. Wt: 386.53
InChI Key: WWNZSTFMRYLDRI-UHFFFAOYSA-N
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Description

Benzenesulfonamides and their derivatives, including thiazole-containing compounds, are a significant class of compounds studied for various biochemical and pharmacological activities. These compounds have been explored for their potential as enzyme inhibitors, anticancer agents, and for their physical and chemical properties, offering insights into their molecular structure, synthesis methods, and application potentials in different fields.

Synthesis Analysis

The synthesis of benzenesulfonamides typically involves the reaction of suitable sulfonamide groups with aromatic or heteroaromatic compounds. For example, a study described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing a detailed synthesis route involving structural modifications to optimize activity (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, as demonstrated in the study of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. This technique provides detailed insights into the crystal packing, bond lengths, angles, and overall conformation of the molecule (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamides includes their ability to act as enzyme inhibitors. Several compounds within this class have been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating the importance of structural features in their bioactive properties (Mishra et al., 2016).

Physical Properties Analysis

Physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the study of the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provides valuable information on its molecular geometry and intermolecular interactions, which are essential for predicting its solubility and stability (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, define the potential applications of these compounds. For example, the synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlight the importance of sulfonamide derivatives in medicinal chemistry, revealing their potential as carbonic anhydrase inhibitors and for anticancer activity (Gul et al., 2016).

Scientific Research Applications

Gastroprotective Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine, a compound with a thiazole ring similar to the one mentioned, demonstrates gastroprotective effects. Unlike traditional H2-receptor antagonists, it possesses unique properties that enhance gastric mucosal defense and repair mechanisms. Ebrotidine improves the physicochemical characteristics of mucus gel, promotes the synthesis and secretion of gastric mucus components, and enhances mucosal expression of integrin receptors, crucial for ulcer healing. These features highlight its potential in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).

Antimicrobial and Antitumor Applications

Thiazolidinediones as Antimicrobial and Antitumor Agents

Thiazolidinediones, featuring a core structure that shares similarity with the thiazole moiety of the queried compound, have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties. These compounds are recognized for their ability to modulate various biological pathways, demonstrating the potential of thiazole derivatives in developing novel therapeutic agents (Singh et al., 2022).

Advanced Oxidation Processes

Degradation of Acetaminophen by Advanced Oxidation

Advanced Oxidation Processes (AOPs) have been used to treat compounds such as acetaminophen in aquatic environments, leading to the generation of various by-products. Research in this area sheds light on the reactivity of compounds containing phenolic hydroxyl groups, which could be relevant to understanding the environmental fate and transformation of similar chemical structures (Qutob et al., 2022).

properties

IUPAC Name

4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-4-8-17(9-5-14)20-22-16(3)19(25-20)12-13-21-26(23,24)18-10-6-15(2)7-11-18/h4-11,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNZSTFMRYLDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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